4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Catalog No.
S729277
CAS No.
75318-43-3
M.F
C2Cl3NS2
M. Wt
208.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

CAS Number

75318-43-3

Product Name

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

IUPAC Name

4,5-dichlorodithiazol-1-ium;chloride

Molecular Formula

C2Cl3NS2

Molecular Weight

208.5 g/mol

InChI

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1

InChI Key

NIZMCFUMSHISLW-UHFFFAOYSA-M

SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]

Synonyms

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride;Appel salt;4,5-Dichloro-1,2,3-dithiazolium chloride;D14145;4,5-DICHLORO-1,2,3-DITHIAZOLIUM;4,5-Dichloro-1,2,3-dithiazol-2-ylium chloride

Canonical SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt, is a highly electrophilic, five-membered heterocyclic salt.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2AfGD9Htgr4FGcNcN-x6bz_S4xPxRei_H-EiohZBkhZKbY4468dpAsOVhk50rPODwMojOxiZb5B-wVL-bd4vR2--An1XcDYMsFbiCO9lCsVJGv0p65X1wkmYxywPZvMC3dGC-tOepLt7wWBjNWjL-D9WoKJvL3tcfecIcA6Wshu4%3D)] Its primary value stems from its role as a versatile and foundational precursor for a wide range of sulfur-nitrogen heterocycles.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUy6Z8HbInQfGIvNwYZlh7UNrdUQFJUBFH8q2d7gH14x96dje76C4h9bCZkYepHT0oe_4JIp5Ua86tIn-3MCDRjQ0ZYtKPwD-k3d8wLx7glEt6Dl8lMtM0UkyZr0PxIMIgNJLT4jT2ZT7U2geKSwpQ)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-HZ9TRg95vGuxj85uzSttq39NVB-ksj44zsXjU9QwEvNlvQ_VMN8UzwnbiNVz2PYMyONrsnvhPiyoz4aMbrJ9jMLBfRUTonv0krYfEinlX-TbXHqfvHpDnBHN2uTIoE0aqV6JQM4RxDpbVAKHhEflsp4f2AUSZMI_pqIUlU6XmA%3D%3D)] The discovery of its straightforward, single-step synthesis from chloroacetonitrile and disulfur dichloride represented a significant process advantage over previous multi-step methods, establishing it as the principal gateway to the 1,2,3-dithiazole chemical space.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)]

Substituting 4,5-dichloro-1,2,3-dithiazol-1-ium chloride with other dithiazolium salts, such as those with different C-5 substituents (e.g., cyano, phenylthio), is not a viable procurement strategy for established protocols. The two chlorine atoms create a distinct reactivity and electrophilicity profile, with the C-5 chlorine being particularly reactive towards nucleophilic displacement.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] Altering this substitution pattern fundamentally changes the reaction pathways, yields, and the types of subsequent heterocycles that can be formed.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] Similarly, replacing the 1,2,3-dithiazole core with other heterocyclic systems, like 1,2,6-thiadiazines, results in different reactivity and product scopes, making Appel's salt a specific reagent choice rather than a generic heterocyclic synthon.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFykIQ_W5oqbOmzpmA9vp_puOPMextfVi6_4IZ0kjB_dqpTJuaBVCR2ytLzo54QylC1CtljHIyFz91SOhcUfSTKuST3akdMCSl3TYD1TjknixTGMVidx6RLpQeinDNfKm8TKnmu)]

Process Efficiency: The Foundational Precursor for 1,2,3-Dithiazole Synthesis

The primary procurement driver for this compound is its role as the most direct entry point into 1,2,3-dithiazole chemistry. Its synthesis from chloroacetonitrile and disulfur dichloride provides the core heterocyclic salt in a single, high-yield step (65% reported yield).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] This route is a significant process improvement over earlier, multi-step methods that required the synthesis and subsequent reaction of cyanothioformamides, which were less direct and operationally more complex.

Evidence DimensionAccess to 1,2,3-dithiazole core
Target Compound DataDirect, one-step synthesis from basic starting materials.
Comparator Or BaselineOlder methods requiring multi-step preparation of cyanothioformamide intermediates.
Quantified DifferenceReduces multiple process steps to a single reaction.
ConditionsReaction of chloroacetonitrile with disulfur dichloride.

This simplifies laboratory and industrial access to the entire 1,2,3-dithiazole class, making it the most cost-effective and time-efficient starting point for R&D.

High-Yield Conversion to Key Synthetic Intermediates

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride demonstrates high efficiency in transformations that are central to its utility. In its reaction with formic acid, it is converted to 4-chloro-5H-1,2,3-dithiazol-5-one in 89% yield.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] This high-yield conversion is a key attribute, comparable to other reactive heterocyclic systems like 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, which provides its corresponding 'one' derivative in 85% yield under similar conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] Furthermore, reactions with N-aryl-S,S-dimethylsulfimides proceed in excellent yields (84-94%) to furnish N-aryl-dithiazolimines.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFykIQ_W5oqbOmzpmA9vp_puOPMextfVi6_4IZ0kjB_dqpTJuaBVCR2ytLzo54QylC1CtljHIyFz91SOhcUfSTKuST3akdMCSl3TYD1TjknixTGMVidx6RLpQeinDNfKm8TKnmu)]

Evidence DimensionYield of '-one' derivative
Target Compound Data89%
Comparator Or Baseline3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine: 85%
Quantified Difference+4% absolute yield in a key transformation.
ConditionsReaction with formic acid at ~20 °C.

Predictable, high-yield reactions are critical for multi-step syntheses, reducing purification burdens and improving the overall material economy of a synthetic route.

Specific Precursor for Ring Transformation to 1,2,5-Thiadiazoles

This compound provides a specific and documented pathway to a different class of heterocycles, the 1,2,5-thiadiazoles. Treatment of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride derivatives with aqueous ammonia induces a ring transformation to yield 4-substituted-3-chloro-1,2,5-thiadiazoles.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] This established route offers a targeted alternative to other methods of 1,2,5-thiadiazole synthesis, which typically involve the reaction of 1,2-diamines with reagents like thionyl chloride or sulfur monochloride. The use of Appel's salt allows for the synthesis of specifically substituted thiadiazoles derived from the corresponding substituted acetonitriles.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)]

Evidence DimensionSynthetic route to 1,2,5-thiadiazoles
Target Compound DataServes as a precursor for a specific ring-transformation pathway initiated by nucleophilic attack.
Comparator Or BaselineGeneral methods using 1,2-diamines with sulfurating agents (e.g., thionyl chloride).
Quantified DifferenceProvides an alternative synthetic logic and access to substitution patterns not easily achieved via classical routes.
ConditionsTreatment of dithiazolium salts with aqueous ammonia.

For researchers targeting specific 1,2,5-thiadiazole structures, this compound is not just a reagent but a key part of a specialized synthetic strategy, justifying its selection over more generic sulfur-transfer reagents.

Electrochemical Benchmark for Redox-Active Dithiazolyl Materials

The 4,5-dichloro-1,2,3-dithiazolium cation is the parent structure from which the electrochemical properties of a wide range of redox-active dithiazole derivatives are compared. Studies on substituted dithiazolium salts use cyclic voltammetry to characterize their reduction potentials, with the unsubstituted parent cation serving as the essential baseline.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)] The ability to form stable 1,2,3-dithiazolyl radicals upon one-electron reduction is a key feature of this class, with applications in materials science such as organic magnets and conductors.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPAwKDZ9qB690s7pdpLJIJKclSorXuf1tH0IYSUxmYzLIwPA_AQIZeJAUjTcyl4blg_Mh0p3SiytqUHDyv8PmL47XW-f-og2-86UH-Cf0WiNR0ez0j4plHeYc_0aythj6eNwUMMJw%3D)] Therefore, procurement of the parent Appel's salt is a prerequisite for any systematic study or development of new materials in this class.

Evidence DimensionElectrochemical characterization
Target Compound DataServes as the fundamental reference (E°') for the 1,2,3-dithiazolium cation class.
Comparator Or BaselineAll 5-substituted-4-chloro-1,2,3-dithiazolium analogs.
Quantified DifferenceActs as the reference point (comparator = 0) for measuring the effect of substituents on redox potential.
ConditionsCyclic voltammetry in acetonitrile with a supporting electrolyte.

For materials science research, this compound is the mandatory starting point and reference standard needed to interpret the electrochemical behavior of more complex, functionalized derivatives.

Gateway Precursor for 1,2,3-Dithiazole Library Synthesis

This compound is the right choice for research programs requiring access to a diverse library of 1,2,3-dithiazole derivatives. Its status as the most direct and efficient starting material for the core ring system allows for rapid and cost-effective exploration of variously substituted analogues for applications in medicinal chemistry and materials science.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)]

Targeted Synthesis of Substituted 1,2,5-Thiadiazoles

For synthetic targets requiring specific 4-substituted-3-chloro-1,2,5-thiadiazoles, this reagent is essential. It enables a unique ring-transformation strategy that provides access to substitution patterns that may be challenging to achieve using classical thiadiazole syntheses.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)]

Baseline Material for Development of Redox-Active Polymers and Conductors

In materials science, this compound is the correct choice for establishing baseline electrochemical data. Before developing more complex functionalized dithiazolium-based materials, researchers use the parent salt to create a reference point for measuring the impact of various substituents on redox properties.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr_i7TXJRFgsGCxa8CfzNFP0eqAy0fnUZ0ZQSf7JYtB0FZyYxK3OABoGEIWdeIt7Tz4SeXovftq4gh-OvtNn4d9LCeM8jyRoxqy_5PZiG0wVriJKWVgu5M_Qzv1gHWOFKL4Tf_Cjlcg3fjQrg%3D)]

UNII

156NP9484D

Other CAS

75318-43-3

Wikipedia

4,5-dichloro-1,2,3-dithiazol-1-ium chloride

Dates

Last modified: 08-15-2023

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